molecular formula C18H32N4 B6130308 1-(cyclohexylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-amine

1-(cyclohexylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-amine

Cat. No.: B6130308
M. Wt: 304.5 g/mol
InChI Key: HLUPVSIBOOHZEM-UHFFFAOYSA-N
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Description

1-(cyclohexylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-amine is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexylmethyl group, and an ethylpyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclohexylmethyl Group: This step often involves alkylation reactions using cyclohexylmethyl halides.

    Attachment of the Ethylpyrazolylmethyl Group: This can be done through nucleophilic substitution reactions using ethylpyrazolylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohexylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(cyclohexylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-amine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a ligand for studying receptor-ligand interactions or as a probe for investigating biological pathways.

    Medicine: It could be explored for its potential pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-amine depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(cyclohexylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-amine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications to explore new functionalities and activities.

Properties

IUPAC Name

1-(cyclohexylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4/c1-2-22-14-17(12-20-22)11-19-18-9-6-10-21(15-18)13-16-7-4-3-5-8-16/h12,14,16,18-19H,2-11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUPVSIBOOHZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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